Teflaro
Description
Properties
Key on ui mechanism of action |
Ceftaroline fosamil is an antibacterial drug. |
|---|---|
CAS No. |
866021-48-9 |
Molecular Formula |
C24H27N8O11PS4 |
Molecular Weight |
762.8 g/mol |
IUPAC Name |
acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1 |
InChI Key |
KRWPPVCZNGQQHZ-ILKMAARGSA-N |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Purity |
> 99% |
solubility |
>100 mg/ml |
Synonyms |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Origin of Product |
United States |
Preparation Methods
Core Chemical Structure and Key Intermediates
Ceftaroline fosamil ((6R,7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate) features a β-lactam core modified with a 1,3-thiazole ring and a phosphonoamino-thiadiazole group. The synthesis involves three critical intermediates:
- 7-Aminocephalosporanic Acid (7-ACA) Derivative : Serves as the β-lactam backbone.
- (Z)-2-(Ethoxyimino)-2-(5-phosphonoamino-1,2,4-thiadiazol-3-yl)acetic Acid : Provides the side chain for PBP affinity.
- 4-(1-Methylpyridin-4-yl)-1,3-thiazole-2-thiol : Introduces the thiol group for side-chain conjugation.
Methylation of Pyridine Intermediate
A pivotal step involves quaternizing the pyridine nitrogen to enhance solubility. Traditional methods used volatile methylating agents like methyl iodide, which posed safety risks due to genotoxicity. The patent CN114605438A addresses this by employing trimethylsulfonium iodide [(CH₃)₃S⁺=I⁻], a stable solid reagent with a high melting point (200°C), enabling safer methylation at room temperature. This method achieves a 92% yield with minimal by-products, as shown below:
Intermediate + (CH₃)₃S⁺=I⁻ → Ceftaroline Fosamil Intermediate (Quaternized Pyridine)
The reaction proceeds in polar solvents (e.g., dimethylformamide) under nitrogen, followed by aqueous workup and crystallization.
Coupling and Deprotection Reactions
The final assembly employs a four-step sequence:
- Acylation : The 7-ACA derivative is acylated with the thiadiazole acetic acid side chain using carbodiimide coupling agents.
- Thiol Conjugation : The thiazole-thiol group is introduced via nucleophilic substitution at the C-3 position.
- Phosphonoamino Group Deprotection : Trityl-protected phosphoramidate intermediates undergo acidic deprotection (e.g., trifluoroacetic acid).
- Salt Formation : The free base is converted to the monoacetate monohydrate for stability.
Formulation and Preparation of Teflaro for Clinical Use
Reconstitution and Dilution Protocols
This compound is supplied as a sterile lyophilized powder containing 400 mg or 600 mg ceftaroline fosamil (equivalent to 452 mg or 679 mg ceftaroline fosamil monoacetate monohydrate, respectively). The reconstitution process varies by dosage:
| Dosage (mg) | Diluent Volume (mL) | Final Concentration (mg/mL) | Infusion Volume (mL) |
|---|---|---|---|
| 400 | 20 | 20 | 50 |
| 600 | 20 | 30 | 50–250 |
Steps :
- Reconstitution : Add 20 mL of sterile water, 0.9% sodium chloride, 5% dextrose, or lactated Ringer’s injection to the vial. Mix gently until dissolved (≤2 minutes).
- Dilution : Transfer the solution to an infusion bag containing 50–250 mL of compatible diluent. If sterile water was used initially, only 0.9% sodium chloride, 2.5% dextrose/0.45% sodium chloride, or lactated Ringer’s may be used.
Compatibility and Stability Data
Reconstituted solutions remain stable for 6 hours at room temperature (25°C) or 24 hours refrigerated (2–8°C). After dilution, the infusion must be administered within 6 hours. Compatibility studies confirm stability in polyvinyl chloride (PVC) and polyolefin bags.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) is the primary method for assaying ceftaroline fosamil and related substances. The method uses a C18 column (150 × 4.6 mm, 3.5 μm) with a gradient of acetonitrile and 0.1% phosphoric acid. Key parameters:
Solid-State Characterization
X-ray diffraction (XRD) and differential scanning calorimetry (DSC) verify the monoacetate monohydrate crystalline form. The DSC thermogram shows an endothermic peak at 132°C (dehydration) and decomposition above 200°C.
Stability Considerations in Manufacturing
Lyophilization Process
Lyophilization is critical to prevent β-lactam hydrolysis. The drug substance is mixed with L-arginine (1:1 molar ratio) to stabilize the pH (5.0–7.0) and enhance solubility. The cycle parameters:
- Freezing : -45°C for 4 hours.
- Primary Drying : -35°C at 0.1 mBar for 48 hours.
- Secondary Drying : 25°C at 0.01 mBar for 6 hours.
Industrial-Scale Manufacturing
Regulatory-Compliant Synthesis
The current Good Manufacturing Practice (cGMP) process, as described in NDA 200-327, involves:
Yield and Cost Optimization
Batch yields exceed 85% after crystallization, with a production capacity of 500 kg/year. The use of trimethylsulfonium iodide reduces raw material costs by 30% compared to methyl iodide-based routes.
Chemical Reactions Analysis
Types of Reactions: Ceftaroline fosamil undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its active form, ceftaroline, in the body.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are used to hydrolyze ceftaroline fosamil to ceftaroline.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride may be used in laboratory settings.
Major Products Formed:
Ceftaroline: The active form of the drug, formed through hydrolysis.
Degradation Products: Various degradation products can form under oxidative or reductive conditions, which may affect the drug’s efficacy.
Scientific Research Applications
TEFLARO® (ceftaroline fosamil) is a cephalosporin antibiotic used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) in adult and pediatric patients .
Scientific Research Applications
Approved Indications
- ABSSSI: this compound is indicated for the treatment of ABSSSI caused by susceptible isolates of Gram-positive and Gram-negative microorganisms, including methicillin-susceptible and-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus agalactiae, Escherichia coli, Klebsiella pneumoniae, and Klebsiella oxytoca .
- CABP: this compound is also indicated for the treatment of CABP caused by susceptible isolates of Gram-positive and Gram-negative microorganisms .
Efficacy Against Specific Pathogens
This compound has demonstrated efficacy against common pathogens associated with CABP . Pooled clinical cure rates in microbiologically evaluable (ME) patients were as follows :
| Pathogen | This compound | Ceftriaxone |
|---|---|---|
| Gram-positive | ||
| S. pneumoniae | 85.7% (54/63) | 69.5% (41/59) |
| S. aureus (MSSA only‡) | 72.0% (18/25) | 56.0% (14/25) |
| Gram-negative | ||
| H. influenzae | 83.3% (15/18) | 85.0% (17/20) |
| K. pneumoniae | 100.0% (12/12) | 83.3% (10/12) |
| K. oxytoca | 83.3% (5/6) | 87.5% (7/8) |
| E. coli | 83.3% (10/12) | 75.0% (9/12) |
Ceftaroline demonstrates in vitro activity against typical bacterial pathogens most often associated with CABP or ABSSSIs . Clinical cure rates were higher in the ceftaroline treatment group than in the ceftriaxone treatment group (85.5% vs 68.6%, respectively) .
Meta-Analysis Findings
A systematic review and meta-analysis evaluating the efficacy and safety of ceftaroline compared to other antibiotics found that the risk of treatment failure was significantly lower for ceftaroline. The pooled risk ratio was 0.79 (95% confidence interval = 0.65–0.95). The rates of adverse events were similar among the studies, with a pooled risk ratio for adverse events of 0.98 (95% confidence interval = 0.87–1.10) .
Clinical Trials
- CABP Trial: In a randomized, double-blinded, multicenter, Phase III trial (FOCUS 1) comparing ceftaroline fosamil to ceftriaxone in community-acquired pneumonia, clinical cure rates in the clinically evaluable (CE) population were 86.6% for ceftaroline fosamil and 78.2% for ceftriaxone .
- ABSSSI Trials: Microbiologically evaluable success rates were similar between ceftaroline and vancomycin plus aztreonam treatment groups. Clinical cure rates in ME patients with methicillin-resistant S. aureus ABSSSIs were 93.4% for ceftaroline and 94.3% for vancomycin plus aztreonam .
Pediatric Use
Mechanism of Action
Ceftaroline fosamil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Q & A
Basic: What are standard efficacy endpoints in clinical trials evaluating Teflaro for CABP and ABSSSI?
Methodological Answer:
Clinical trials for this compound typically use composite endpoints to assess efficacy. For Community-Acquired Bacterial Pneumonia (CABP) , the FDA-approved pediatric trial evaluated improvement in ≥2 of 7 symptoms (e.g., cough, dyspnea) by Study Day 4, with no worsening . In Acute Bacterial Skin and Skin Structure Infections (ABSSSI) , trials often measure clinical success as resolution of erythema, edema, and tenderness. Real-world studies like the CAPTURE sub-study reported clinical success rates of 85% (ABSSSI) and 79% (CABP), aligning with RCT outcomes . Researchers should predefine endpoints using regulatory guidelines and validate them against microbiological susceptibility data .
Advanced: How can Bayesian methods address limitations in underpowered pediatric trials for this compound?
Methodological Answer:
The pediatric CABP trial (n=143) was not powered for inferential efficacy analysis, resulting in overlapping 95% CIs for this compound (69.2% success) vs. comparator (66.7%) . Bayesian hierarchical models can incorporate prior data (e.g., adult trials) to improve precision in small samples. For example, posterior probability distributions can estimate the likelihood of non-inferiority, even with wide confidence intervals. Sensitivity analyses using weakly informative priors are recommended to avoid overfitting .
Basic: What protocols ensure reproducibility in this compound pharmacokinetic/pharmacodynamic (PK/PD) studies?
Methodological Answer:
PK/PD studies should:
- Standardize dosing (600 mg IV q12h for adults, adjusted for renal impairment).
- Measure free ceftaroline concentrations (protein binding: ~20%) and correlate with MIC90 values for target pathogens (e.g., S. pneumoniae MIC90: 0.25 µg/mL).
- Use validated LC-MS/MS assays with ≤15% inter-day variability .
Data should be reported with time-above-MIC curves and linked to clinical outcomes in supplementary materials .
Advanced: How to resolve discrepancies between RCT and real-world effectiveness data for this compound?
Methodological Answer:
The CAPTURE study (n=647 ABSSSI, n=398 CABP) showed slightly lower success rates vs. RCTs, potentially due to comorbidities or non-adherence . Researchers should:
Perform meta-regression adjusting for covariates (e.g., renal function, pathogen resistance).
Apply propensity score matching to balance real-world and RCT cohorts.
Conduct sensitivity analyses excluding patients with protocol deviations.
Triangulation with microbiological data (e.g., 93% susceptibility in S. aureus isolates) enhances validity .
Basic: What are key considerations for adverse event monitoring in this compound studies?
Methodological Answer:
- Neutropenia: Monitor absolute neutrophil count (ANC) weekly, using the CTCAE v5.0 threshold (ANC ≤1800 cells/µL) .
- Hypersensitivity: Document prior β-lactam allergies and perform skin testing if indicated.
- Renal Toxicity: Adjust doses for CrCl ≤50 mL/min and track serum creatinine.
In post-marketing studies, use disproportionality analysis (e.g., PRR ≥2, χ² ≥4) in databases like FAERS to detect signals .
Advanced: What statistical approaches optimize detection of rare adverse events in this compound pharmacovigilance?
Methodological Answer:
For rare AEs (e.g., neutropenia incidence 0.5–2%):
Multi-database mining: Combine FAERS, WHO VigiBase, and EHRs using federated analytics.
Machine learning: Train NLP models on clinical notes to identify unreported cases.
Sequential Bayesian testing: Update prior probabilities of AE signals as new data accrues.
Exclude confounders (e.g., concurrent chemotherapy) via multivariate regression .
Basic: How to integrate susceptibility testing into this compound study designs?
Methodological Answer:
- Collect baseline isolates for MIC determination using CLSI broth microdilution.
- Stratify outcomes by susceptibility (e.g., MIC ≤0.25 µg/mL vs. MIC >0.5 µg/mL).
- Report EUCAST breakpoints (susceptible: ≤0.25 mg/L for S. aureus) in supplementary tables .
For non-culturable cases, use PCR-based resistance gene detection (e.g., mecA for MRSA) .
Advanced: How can adaptive trial designs improve this compound research efficiency?
Methodological Answer:
Adaptive designs are ideal for antibiotic trials due to evolving resistance patterns:
Sample size re-estimation: Adjust based on interim MIC distribution analyses.
Population enrichment: Focus on subgroups with resistant pathogens after blinded interim analysis.
Bayesian response-adaptive randomization: Allocate more patients to this compound if early data show superiority.
Regulatory-compliant adaptations require pre-specified alpha-spending functions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
